

Physicochemical and Spectroscopic Properties: A Comparative Overview

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Compound of Interest

Compound Name: 2-Bromo-5-chloro-3-nitropyridine

Cat. No.: B1267106

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The structural arrangement of the halogen and nitro substituents on the pyridine ring significantly influences the physical and chemical properties of these compounds. The following table summarizes the available data for **2-Bromo-5-chloro-3-nitropyridine** and its related isomers.

Property	2-Bromo-5-chloro-3-nitropyridine	5-Bromo-2-chloro-3-nitropyridine	2-Bromo-3-chloro-5-nitropyridine	2,5-Dichloro-3-nitropyridine
CAS Number	75806-86-9[1]	67443-38-3[2][3]	22353-41-9[4]	21427-62-3[5]
Molecular Formula	C ₅ H ₂ BrClN ₂ O ₂ [1]	C ₅ H ₂ BrClN ₂ O ₂ [2][3]	C ₅ H ₂ BrClN ₂ O ₂ [4]	C ₅ H ₂ Cl ₂ N ₂ O ₂ [5]
Molecular Weight	237.44 g/mol [1]	237.44 g/mol [2]	237.44 g/mol [4]	192.99 g/mol [5]
Appearance	Solid	Light yellow crystalline powder[3]	-	Light yellow crystalline powder
Melting Point	-	64-69 °C[3]	-	41-45 °C[5]
Boiling Point	-	-	292.5 °C[4]	-
Density	-	-	1.936 g/cm ³ [4]	-
¹ H NMR Data	-	(400 MHz, CDCl ₃): δ 8.69 (d, J=1Hz, 1H), 8.36 (d, J=1Hz, 1H)[2][6]	-	-

Synthesis and Reactivity

The synthesis of dihalo-nitropyridines often involves multi-step processes, including nitration and halogenation of pyridine precursors. A common application of these compounds is in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or other organic moieties.

Below is a detailed experimental protocol for the synthesis of 5-Bromo-2-chloro-3-nitropyridine, which serves as a representative example for this class of compounds.

Experimental Protocol: Synthesis of 5-Bromo-2-chloro-3-nitropyridine

This procedure outlines the synthesis of 5-Bromo-2-chloro-3-nitropyridine from 2-Amino-5-bromo-3-nitropyridine.^{[2][6]}

Materials:

- 2-Amino-5-bromo-3-nitropyridine
- 6 M Hydrochloric acid
- Sodium nitrite (NaNO_2)
- Copper(I) chloride (CuCl)
- 38% Hydrochloric acid
- Ammonia solution (0.88 specific gravity and 5%)
- Ether
- Brine
- Anhydrous sodium sulfate
- Silica gel
- Isohexane
- Ethyl acetate

Procedure:

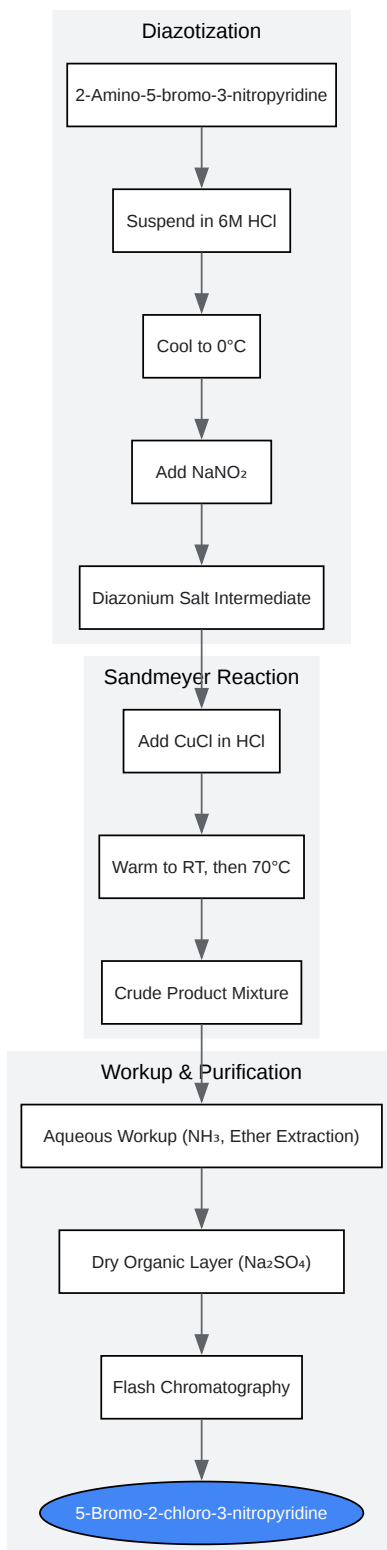
- 2-Amino-5-bromo-3-nitropyridine (21.8 g, 0.1 mol) is ground to a fine powder and suspended in 6 M hydrochloric acid (250 ml).
- The mixture is cooled to 0 °C, and solid NaNO_2 (8.3 g, 0.12 mol) is added slowly while maintaining the temperature below 5 °C.
- The reaction is stirred at 0 °C for 1 hour.

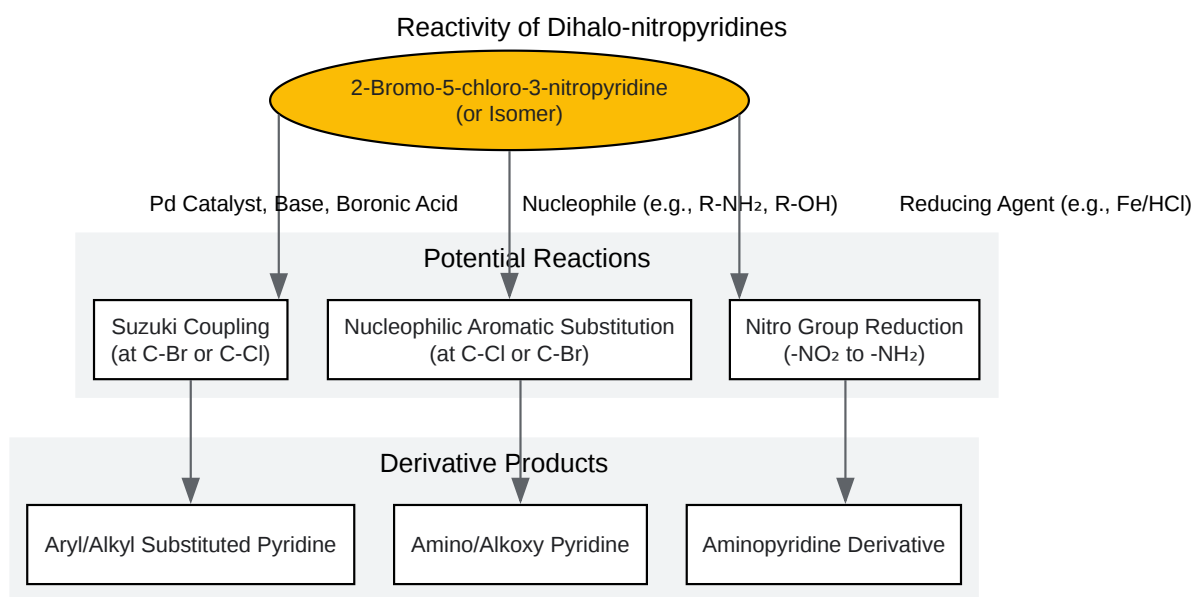
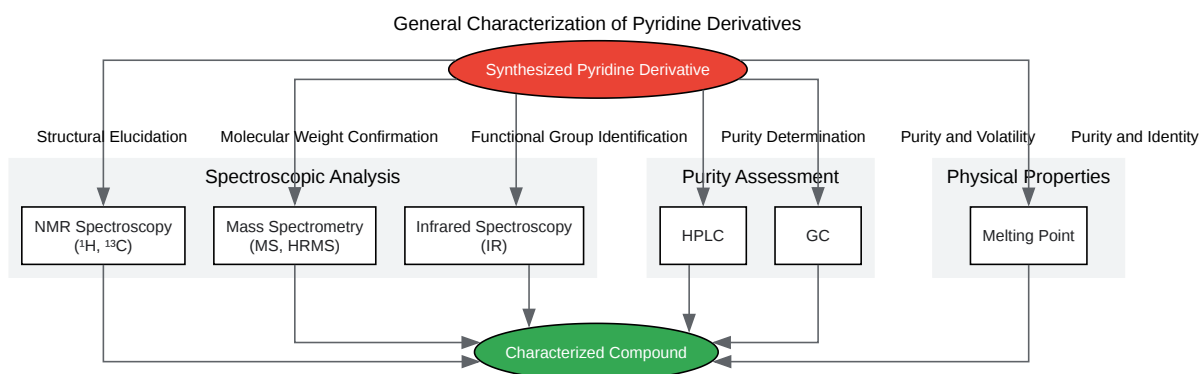
- A solution of freshly prepared CuCl (12.9 g, 0.13 mol) in degassed 38% hydrochloric acid is added to the suspension.
- The reaction mixture is gradually warmed to room temperature over 90 minutes and then heated to 70 °C to complete the decomposition of the diazonium salt.
- After cooling, the mixture is diluted with water (750 ml), and the pH is adjusted to approximately 9 with ammonia solution.
- The mixture is extracted with ether (600 ml).
- The organic layer is washed sequentially with 5% ammonia solution, water, and brine, then dried over anhydrous sodium sulfate.
- The product is purified by flash chromatography on silica gel using a gradient of 5% to 20% ethyl acetate in isohexane to yield 5-bromo-2-chloro-3-nitropyridine as a light yellow solid.

Visualizing Synthetic and Analytical Workflows

The following diagrams, generated using the DOT language, illustrate key processes in the synthesis and characterization of **2-Bromo-5-chloro-3-nitropyridine** derivatives.

Synthesis of 5-Bromo-2-chloro-3-nitropyridine





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